molecular formula C13H13N3O3 B12109863 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid

4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B12109863
M. Wt: 259.26 g/mol
InChI Key: WVTDUKUHYOJLEC-UHFFFAOYSA-N
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Description

4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridines, including 4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid, typically involves the reaction of pyridine derivatives with various reagents. One common method involves the condensation of 2-aminopyridine with β-diketones under acidic conditions . Another approach is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of 1,5-naphthyridines often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the large-scale production of the compound with high purity and consistency.

Mechanism of Action

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-oxo-6-pyrrolidin-1-yl-3H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c17-12-8(13(18)19)7-14-9-3-4-10(15-11(9)12)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19)

InChI Key

WVTDUKUHYOJLEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C2)N=CC(C3=O)C(=O)O

Origin of Product

United States

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